N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Medicinal Chemistry Scaffold-Based Drug Discovery Kinase Inhibitor Design

Procure CAS 1790203-07-4 for definitive scaffold-saturation SAR: the saturated 5,6,7,8-tetrahydroquinoline core eliminates the planar aromatic system of quinoline reference compounds, altering CYP450-mediated metabolism and reducing off-target π-stacking. The 4-fluorophenoxyethyl side chain adds a unique H-bond acceptor and extended conformational reach absent in benzyl analogs. For controlled pairwise comparison, co-procure the 2-chlorobenzyl analog (CAS 1788681-52-6) to exploit a clogP gradient of ~+0.6–0.8 units and TPSA difference of ~17 Ų. Curated in kinase (PTK/RTK) and GPCR/G Protein screening collections. Balanced lipophilicity (clogP ~2.5–3.0) suits CNS-penetrant ligand design. Available as dry film or weighed solid from multiple suppliers.

Molecular Formula C19H21FN2O3
Molecular Weight 344.386
CAS No. 1790203-07-4
Cat. No. B2834133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
CAS1790203-07-4
Molecular FormulaC19H21FN2O3
Molecular Weight344.386
Structural Identifiers
SMILESC1CCC2=NC=CC(=C2C1)OCC(=O)NCCOC3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2O3/c20-14-5-7-15(8-6-14)24-12-11-22-19(23)13-25-18-9-10-21-17-4-2-1-3-16(17)18/h5-10H,1-4,11-13H2,(H,22,23)
InChIKeySQKFEPRYKFZHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS 1790203-07-4): Procurement-Relevant Scaffold Identity and Physicochemical Baseline


N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS 1790203-07-4, molecular formula C₁₉H₂₁FN₂O₃, MW 344.386 g·mol⁻¹) is a synthetic small molecule built on a 5,6,7,8-tetrahydroquinolin-4-yloxy core linked via an acetamide bridge to a 4-fluorophenoxyethyl side chain [1]. The saturated tetrahydroquinoline scaffold is recognized in medicinal chemistry as a "privileged structure" capable of engaging diverse biological targets, while the 4-fluorophenoxy substituent is a well-validated motif for modulating lipophilicity and metabolic stability [2]. Vendor-supplied purity is typically ≥95% (HPLC), and the compound is currently available from multiple commercial sources including Life Chemicals and A2B Chem for screening and lead-optimization workflows [1].

Why Generic Substitution Fails for N-[2-(4-Fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide: Comparator-Specific Evidence Summary


Compounds sharing the 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide core scaffold cannot be treated as interchangeable procurement items because minor structural variations in the N-substituent produce divergent physicochemical profiles, target-engagement potential, and assay compatibility. The 4-fluorophenoxyethyl side chain in the target compound introduces a distinct combination of hydrogen-bond acceptor capacity (ether oxygen), fluorinated aromatic ring electronics, and conformational flexibility that differs substantially from the benzyl, chlorobenzyl, or thiazole-substituted analogs also commercially available [1]. Published class-level data for 2-(quinolin-4-yloxy)acetamides demonstrate that even subtle substitution changes shift MIC values against Mycobacterium tuberculosis by more than 100-fold, underscoring the risk of assuming functional equivalence without compound-specific validation [2]. The quantitative evidence in Section 3 establishes exactly where this compound diverges from its closest comparators and why those differences carry practical weight for assay design, SAR campaigns, and procurement decisions.

Product-Specific Quantitative Evidence Guide: N-[2-(4-Fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide vs. Closest Analogs


Comparing 2-(5,6,7,8-Tetrahydroquinolin-4-yloxy)acetamides: Structural and Physicochemical Divergence of the 4-Fluorophenoxyethyl Substituent vs. the 2-Fluorobenzyl Analog

The most direct structural comparator to N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS 1790203-07-4) is N-[(2-fluorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS 1798516-27-4). Both share the identical 5,6,7,8-tetrahydroquinolin-4-yloxy-acetamide core but differ in the N-substituent: the target compound carries a 4-fluorophenoxyethyl chain, whereas the comparator carries a 2-fluorobenzyl group. This single substitution difference produces a molecular weight increase from 314.36 to 344.39 g·mol⁻¹ (+30.03 Da), adds one additional hydrogen-bond acceptor (ether oxygen), and replaces a benzyl CH₂ with an oxyethylene spacer, increasing rotatable bond count and conformational自由度 [1]. The 4-fluorophenoxyethyl group introduces a Lewis-basic ether oxygen that is absent in the benzyl analog, creating a distinct hydrogen-bond acceptor pharmacophoric feature available for target interactions . While no published head-to-head bioactivity comparison exists for this exact pair, class-level SAR evidence from 2-(quinolin-4-yloxy)acetamide series demonstrates that N-substituent identity drives >100-fold differences in antimicrobial MIC values, establishing the principle that N-substitution is a high-sensitivity parameter for biological activity [2].

Medicinal Chemistry Scaffold-Based Drug Discovery Kinase Inhibitor Design

Saturated vs. Aromatic Scaffold: 5,6,7,8-Tetrahydroquinolin-4-yloxy vs. Quinolin-4-yloxy in the Acetamide Series

The target compound incorporates a saturated 5,6,7,8-tetrahydroquinoline ring, whereas the well-characterized 2-(quinolin-4-yloxy)acetamide antitubercular series uses a fully aromatic quinoline scaffold. The quinolin-4-yloxy series has reported MIC values as low as 0.05 μM against drug-susceptible M. tuberculosis H37Rv and activity against drug-resistant strains, with Vero/HaCat cytotoxicity IC₅₀ values ≥20 μM, yielding a therapeutic index >400 [1]. The saturated tetrahydroquinoline scaffold in the target compound eliminates the planar aromaticity of quinoline, altering π-stacking potential, basicity (pKa of pyridine nitrogen), and susceptibility to metabolic aromatization by CYP450 enzymes—a known metabolic liability for N-alkyl-tetrahydroquinoline substructures that convert to quinolinium species via human liver microsomes [2]. While no direct head-to-head metabolic stability data exist for this specific compound, the scaffold saturation strategy is a recognized medicinal chemistry tactic for modulating CYP450-mediated clearance, and published data show that 2-oxotetrahydroquinoline derivatives can exhibit at least an order of magnitude greater metabolic stability than the corresponding tetrahydroquinolines, highlighting the sensitivity of this scaffold to oxidation state [3].

Anti-Tubercular Drug Discovery Scaffold Saturation Strategy Metabolic Stability

Halogen-Substitution Comparator: 4-Fluorophenoxyethyl vs. 2-Chlorobenzyl in the Same 5,6,7,8-Tetrahydroquinolin-4-yloxy-acetamide Series

A second commercially available comparator is N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS 1788681-52-6). This analog replaces the 4-fluorophenoxyethyl side chain with a 2-chlorobenzyl group, swapping fluorine for chlorine and removing the ether oxygen spacer. Fluorine and chlorine differ substantially in atomic radius (van der Waals radius: F = 1.47 Å, Cl = 1.75 Å), electronegativity (Pauling scale: F = 3.98, Cl = 3.16), and lipophilicity contribution (Hansch π: aromatic F = +0.14, aromatic Cl = +0.71), producing a calculated clogP increase of approximately +0.6 to +0.8 log units for the chloro analog relative to the fluoro target compound [1]. The removal of the ether oxygen linker in the chloro comparator eliminates one hydrogen-bond acceptor and reduces topological polar surface area (TPSA) by approximately 17 Ų, predicting higher passive membrane permeability but potentially reduced aqueous solubility [2]. Class-level evidence from tetrahydroquinoline derivatives screened for anti-proliferative activity against Hep-2C cells shows that halogen substitution identity and position drive IC₅₀ differences of >3-fold at 72 h (e.g., SF8: IC₅₀ = 11.9 ± 1.04 μM vs. cisplatin: IC₅₀ = 14.6 ± 1.01 μM) [3].

Halogen SAR Lipophilicity Modulation Fluorine Walk

Vendor Supply-Chain Differentiation: Life Chemicals vs. A2B Chem Purity, Pricing, and Scale for CAS 1790203-07-4

For procurement decision-making, CAS 1790203-07-4 is available from at least two independent commercial suppliers with different pricing tiers and purity specifications. Life Chemicals offers the compound as catalog item F6493-0912 at three quantity breakpoints: 2 μmol (dry film) at $85.50, 5 mg at $103.50, and 50 mg at $240.00, targeting HTS screening and initial hit follow-up with small-quantity pricing [1]. A2B Chem supplies the compound as catalog item BK49468, categorized under their Protein Tyrosine Kinase/RTK and GPCR/G Protein inhibitor panels, with standard purity of 95% (HPLC), indicating the compound is curated within kinase and GPCR-focused screening collections . These vendor pathways represent distinct procurement value propositions: Life Chemicals provides cost-efficient small-quantity access for primary screening and dose-response validation, while A2B Chem positions the compound within target-class-specific inhibitor libraries that may streamline assay-ready plate formatting for kinase or GPCR campaigns. No independent third-party purity certification data (e.g., qNMR, elemental analysis) are publicly available for either source.

Commercial Sourcing HTS Compound Procurement Purity Specifications

Best-Fit Research and Industrial Application Scenarios for N-[2-(4-Fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS 1790203-07-4)


Kinase Inhibitor Focused-Library Expansion for HTS Triage

The compound's 5,6,7,8-tetrahydroquinolin-4-yloxy scaffold is a recognized privileged structure for ATP-competitive kinase inhibitor design, and the 4-fluorophenoxyethyl side chain introduces a distinct pharmacophoric fingerprint (additional H-bond acceptor, extended conformational reach) relative to benzyl-substituted analogs [1]. Procurement of small quantities (2 μmol dry film format from Life Chemicals at $85.50) enables cost-efficient inclusion in focused kinase screening libraries where scaffold diversity and substitution-vector novelty are the primary selection criteria [2]. The compound's listing within A2B Chem's Protein Tyrosine Kinase/RTK panel further supports its relevance for kinase-targeted campaigns .

GPCR Modulator Hit Identification and Orthosteric/Allosteric Probe Development

The balanced lipophilicity (estimated clogP ~2.5–3.0) and functional group diversity of this compound align with the physicochemical property space preferred for CNS-penetrant GPCR ligands [1]. A2B Chem categorizes CAS 1790203-07-4 within their GPCR/G Protein screening collection, indicating commercial curation toward this target class . The saturated tetrahydroquinoline scaffold offers a conformational profile distinct from fully aromatic quinoline-based GPCR ligands, potentially enabling differential bias signaling or allosteric modulation that cannot be accessed with aromatic quinoline chemotypes [3].

Scaffold-Hopping SAR: Saturated vs. Aromatic Quinoline Comparison in Anti-Infective Programs

For research programs evaluating the impact of scaffold saturation on anti-infective potency and metabolic stability, this compound provides a direct comparison point against the published 2-(quinolin-4-yloxy)acetamide antitubercular series (MIC as low as 0.05 μM against M. tuberculosis) [3]. The tetrahydroquinoline scaffold eliminates the planar aromatic system present in the quinoline reference compounds, which is expected to alter CYP450-mediated metabolism (specifically the known N-alkyl-tetrahydroquinoline aromatization pathway) and may reduce off-target π-stacking interactions [4]. Procurement for head-to-head comparator studies should specify CAS 1790203-07-4 as the saturated-scaffold representative alongside the appropriate quinoline analog.

Physicochemical Comparator Studies: Fluorine vs. Chlorine Halogen SAR on the Tetrahydroquinoline-Acetamide Template

The availability of both the 4-fluorophenoxyethyl (CAS 1790203-07-4) and 2-chlorobenzyl (CAS 1788681-52-6) substituted analogs from commercial sources enables direct experimental comparison of halogen electronic effects on target binding, solubility, and permeability within the same core scaffold [1]. The calculated clogP difference of approximately +0.6 to +0.8 log units and TPSA difference of ~17 Ų between these two compounds provides a measurable physicochemical gradient for systematic property-activity relationship (PAR) studies [5]. Researchers should procure both compounds simultaneously for controlled pairwise comparison.

Quote Request

Request a Quote for N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.